molecular formula C25H22N4O4S B2668963 N-benzyl-4-(4-cyano-5-((4-methoxyphenyl)amino)oxazol-2-yl)-N-methylbenzenesulfonamide CAS No. 941240-67-1

N-benzyl-4-(4-cyano-5-((4-methoxyphenyl)amino)oxazol-2-yl)-N-methylbenzenesulfonamide

Cat. No. B2668963
CAS RN: 941240-67-1
M. Wt: 474.54
InChI Key: ALEJXEWECNUSDT-UHFFFAOYSA-N
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Description

N-benzyl-4-(4-cyano-5-((4-methoxyphenyl)amino)oxazol-2-yl)-N-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C25H22N4O4S and its molecular weight is 474.54. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy and Cancer Treatment

N-benzyl-4-(4-cyano-5-((4-methoxyphenyl)amino)oxazol-2-yl)-N-methylbenzenesulfonamide and its derivatives exhibit significant potential in photodynamic therapy (PDT) for cancer treatment. The compounds' photophysical and photochemical properties, including good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, make them suitable as Type II photosensitizers. These properties are crucial for the mechanism of action in PDT, highlighting their potential in treating various types of cancer through light-activated cytotoxicity Pişkin, Canpolat, & Öztürk, 2020.

Anticancer and COX-2 Inhibition

Research into 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, closely related to the compound of interest, has led to the development of potent and selective cyclooxygenase-2 (COX-2) inhibitors. These inhibitors have demonstrated significant efficacy in preclinical models for the treatment of conditions such as rheumatoid arthritis, osteoarthritis, and acute pain. The introduction of a fluorine atom into the structure has been found to enhance COX-1/COX-2 selectivity, showcasing the potential for therapeutic application in inflammation and possibly cancer through the modulation of COX-2 activity Hashimoto, Imamura, Haruta, & Wakitani, 2002.

Antimicrobial Activity

Compounds similar to N-benzyl-4-(4-cyano-5-((4-methoxyphenyl)amino)oxazol-2-yl)-N-methylbenzenesulfonamide have been synthesized and evaluated for their antimicrobial properties. Studies have shown that certain derivatives exhibit potent antimicrobial activity, providing a basis for the development of new antimicrobial agents. This application is particularly relevant in the context of increasing antibiotic resistance, highlighting the potential of these compounds to contribute to the development of novel antimicrobial therapies Habib, Hassan, & El‐Mekabaty, 2013.

Synthesis and Characterization of Benzonitriles

The electrophilic cyanation of aryl and heteroaryl bromides using derivatives of N-benzyl-4-(4-cyano-5-((4-methoxyphenyl)amino)oxazol-2-yl)-N-methylbenzenesulfonamide has been explored for the synthesis of various benzonitriles. This methodology is notable for its efficiency in producing pharmaceutical intermediates and demonstrates the versatility of such compounds in synthetic organic chemistry. The ability to perform chemoselective monocyanation of dibromoarenes underlines the utility of these methods in the synthesis of complex organic molecules Anbarasan, Neumann, & Beller, 2011.

properties

IUPAC Name

N-benzyl-4-[4-cyano-5-(4-methoxyanilino)-1,3-oxazol-2-yl]-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O4S/c1-29(17-18-6-4-3-5-7-18)34(30,31)22-14-8-19(9-15-22)24-28-23(16-26)25(33-24)27-20-10-12-21(32-2)13-11-20/h3-15,27H,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALEJXEWECNUSDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NC4=CC=C(C=C4)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-4-(4-cyano-5-((4-methoxyphenyl)amino)oxazol-2-yl)-N-methylbenzenesulfonamide

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